1-Octen-4-one, 8-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-4-one, 8-(tributylstannyl)- is an organotin compound that features a stannyl group attached to an octenone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tributylstannyl group in this compound makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Octen-4-one, 8-(tributylstannyl)- can be synthesized through the radical addition of tributylstannane to 1-octen-4-one. This reaction typically involves the use of radical initiators such as azobisisobutyronitrile (AIBN) under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 1-Octen-4-one, 8-(tributylstannyl)- are not well-documented, the general approach involves large-scale radical reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octen-4-one, 8-(tributylstannyl)- undergoes various types of reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the octenone backbone can be reduced to form alcohols.
Substitution: The stannyl group can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various organotin compounds and substituted octenones.
Wissenschaftliche Forschungsanwendungen
1-Octen-4-one, 8-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Wirkmechanismus
The mechanism of action of 1-Octen-4-one, 8-(tributylstannyl)- involves the formation of radicals through the homolytic cleavage of the stannyl group. These radicals can then participate in various chemical reactions, including addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and used as an odorant.
1-Octen-3-ol:
Uniqueness
1-Octen-4-one, 8-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other octenones. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through radical reactions.
Eigenschaften
CAS-Nummer |
878017-18-6 |
---|---|
Molekularformel |
C20H40OSn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
8-tributylstannyloct-1-en-4-one |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-7-8(9)6-4-2;3*1-3-4-2;/h4H,1-3,5-7H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AFDCSZDYCMQYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCCCC(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.